
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, is an organic compound with the molecular formula C9H16O3. It is a stereoisomer of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans. This compound is characterized by the presence of a hydroxyl group and an ester functional group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be achieved through several methods. One common method involves the esterification of 2-Hydroxy-cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of 2-Oxo-cyclohexanecarboxylic acid ethyl ester using a reducing agent such as sodium borohydride. This reaction is carried out in an alcohol solvent, such as methanol or ethanol, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound, often involves the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by esterification with ethanol. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 2-Oxo-cyclohexanecarboxylic acid ethyl ester.
Reduction: 2-Hydroxy-cyclohexanemethanol.
Substitution: 2-Chloro-cyclohexanecarboxylic acid ethyl ester.
Scientific Research Applications
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, involves its interaction with various molecular targets and pathways. In biological systems, it can undergo hydrolysis by esterases to produce 2-Hydroxy-cyclohexanecarboxylic acid and ethanol. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, cis, can be compared with other similar compounds such as:
2-Hydroxy-cyclohexanecarboxylic acid ethyl ester, trans: The trans isomer has different stereochemistry, which can affect its reactivity and interactions with biological targets.
2-Oxo-cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group and has a carbonyl group instead, leading to different chemical properties and reactivity.
Cyclohexanecarboxylic acid ethyl ester: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
The cis isomer is unique due to its specific stereochemistry, which can influence its physical and chemical properties, as well as its interactions in biological systems.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (1S,2R)-2-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |
InChI Key |
WOGRTPJVNNCUKN-JGVFFNPUSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCC[C@H]1O |
Canonical SMILES |
CCOC(=O)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


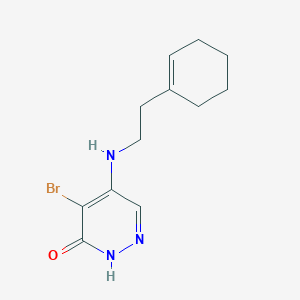
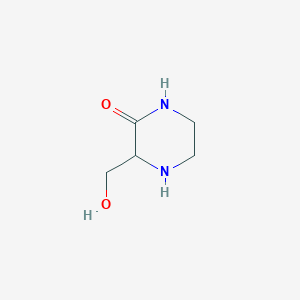
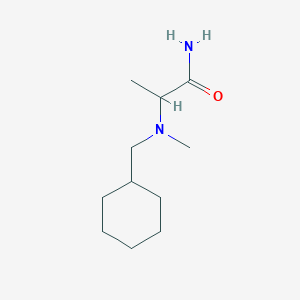
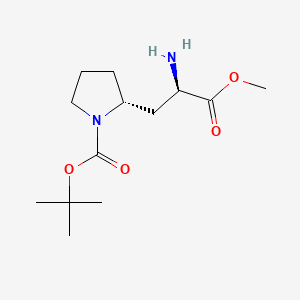
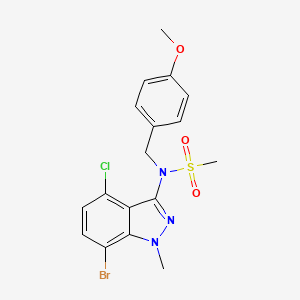

![6-Fluoro-2,2-dimethyl-5-nitro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B14898323.png)
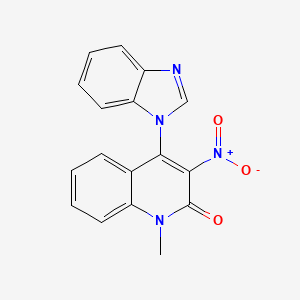
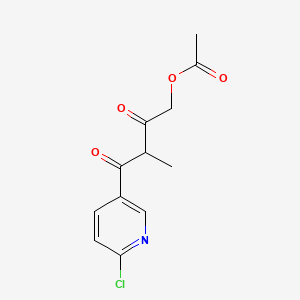
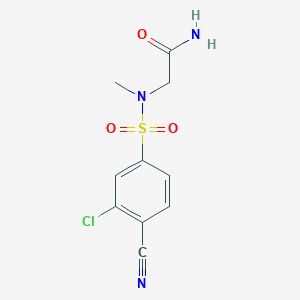
![tert-Butyl (2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)carbamate](/img/structure/B14898352.png)
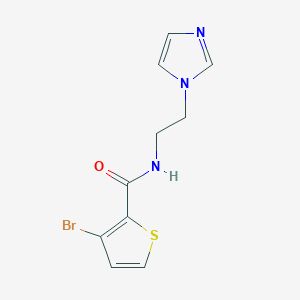
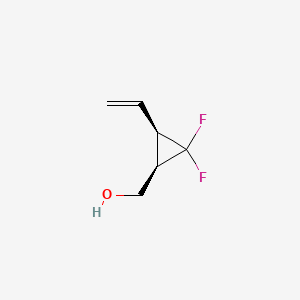
![5-Oxaspiro[3.5]nonan-9-ol](/img/structure/B14898398.png)
